Methyl 5-bromo-1-methyl-1H-1,2,3-triazole-4-carboxylate
Description
Properties
IUPAC Name |
methyl 5-bromo-1-methyltriazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3O2/c1-9-4(6)3(7-8-9)5(10)11-2/h1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYWINGUABFYCKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(N=N1)C(=O)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of 1H-1,2,3-Triazole
The initial step involves introducing the methyl group at the 1-position. In a procedure analogous to the synthesis of 1-methyl-1,2,4-triazole, 1H-1,2,3-triazole is treated with potassium hydroxide in ethanol, followed by slow addition of chloromethane under reflux. This yields 1-methyl-1H-1,2,3-triazole, with yields exceeding 85% under optimized conditions.
Bromination at the 5-Position
Bromination of the triazole ring is critical for introducing the halogen substituent. Directed metallation using LDA at -78°C enables selective deprotonation at the 5-position, followed by quenching with dibromomethane (CH₂Br₂) to install the bromine atom. This method, adapted from 1,2,4-triazole bromination, achieves regioselectivity through steric and electronic effects:
Key parameters include:
-
Temperature : -78°C to prevent side reactions
-
Solvent : Tetrahydrofuran (THF) for optimal base activity
Carboxylation at the 4-Position
Carboxylation introduces the carboxylic acid group, which is subsequently esterified. Using LDA in THF at -78°C, the 4-position is deprotonated, and carbon dioxide is introduced to form the carboxylic acid:
Optimization notes :
-
Quenching with saturated ammonium chloride minimizes byproducts
Esterification with Methanol
The final step converts the carboxylic acid to the methyl ester using thionyl chloride (SOCl₂) in methanol. This one-pot method avoids isolation of the acid intermediate:
Reaction conditions :
Alternative Synthetic Routes
Zinc-Mediated Debromination
For substrates with bromine at alternative positions, zinc powder in acetic acid selectively removes bromine while preserving the ester group. This method is less applicable to the target compound but highlights the versatility of triazole chemistry.
Silylation-Desilylation Strategies
Trimethylsilyl (TMS) groups can act as protective intermediates. For example, 5-trimethylsilyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid reacts with tetrabutylammonium fluoride (TBAF) to yield the desilylated product.
Comparative Analysis of Methodologies
| Method | Key Reagents | Temperature | Yield | Advantages |
|---|---|---|---|---|
| Directed Bromination | LDA, CH₂Br₂ | -78°C | 72–75% | High regioselectivity |
| Carboxylation | LDA, CO₂ | -78°C | 75–80% | Direct CO₂ incorporation |
| Esterification | SOCl₂, MeOH | 60°C | 90–92% | One-pot, high efficiency |
Challenges and Optimization Opportunities
-
Regioselectivity : Ensuring bromination and carboxylation occur at the 5- and 4-positions, respectively, requires precise control of base strength and reaction time.
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Scalability : Low-temperature reactions (-78°C) pose logistical challenges for industrial-scale production. Alternatives like flow chemistry could mitigate this.
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Byproduct Formation : Competing reactions during metallation may generate isomers. Purification via recrystallization or chromatography is often necessary .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-1-methyl-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The triazole ring can undergo oxidation or reduction under specific conditions, leading to the formation of different oxidation states and functional groups.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, amines, and thiols. These reactions are typically carried out in polar solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Ester Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used to hydrolyze the ester group.
Major Products Formed
Substitution Reactions: New triazole derivatives with different substituents at the bromine position.
Oxidation and Reduction Reactions: Various oxidation states and functional groups on the triazole ring.
Ester Hydrolysis: 5-bromo-1-methyl-1H-1,2,3-triazole-4-carboxylic acid and methanol.
Scientific Research Applications
Methyl 5-bromo-1-methyl-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Agrochemicals: The compound is utilized in the development of pesticides and herbicides due to its biological activity against various pests and weeds.
Material Science: It is employed in the synthesis of advanced materials, such as polymers and coatings, with specific properties for industrial applications.
Biological Research: The compound serves as a probe in biochemical studies to investigate enzyme activities and molecular interactions.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-1-methyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, in medicinal chemistry, the compound may inhibit the growth of cancer cells by interfering with DNA synthesis and repair mechanisms .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Comparative Insights:
Substituent Reactivity: Bromo (Target Compound): Acts as a leaving group in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), making it valuable for constructing biaryl systems . Formyl (CAS 2248351-28-0): Electrophilic nature supports condensations (e.g., with amines to form imines) . Amino (CAS 85790-35-8): Participates in hydrogen bonding and amide couplings, useful in peptidomimetics .
Ester Group Influence :
- Methyl esters (target compound) hydrolyze faster under basic conditions than ethyl esters (CAS 361990-21-8), impacting prodrug design .
Biological and Material Applications :
Biological Activity
Methyl 5-bromo-1-methyl-1H-1,2,3-triazole-4-carboxylate (CAS Number: 1427475-30-6) is a chemical compound with significant biological activity. Its structure includes a triazole ring, which is known for its diverse pharmacological properties, including antimicrobial and anticancer activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, synthesis methods, and comparative studies with related compounds.
- Molecular Formula : CHBrNO
- Molecular Weight : 220.02 g/mol
- IUPAC Name : Methyl 5-bromo-1-methyltriazole-4-carboxylate
Synthesis Methods
This compound can be synthesized through various methods, primarily involving the esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol. In industrial settings, continuous flow reactors are often used to enhance yield and purity through controlled reaction conditions.
Antimicrobial Activity
The compound exhibits potent antimicrobial properties against a range of pathogens. Studies have shown that derivatives containing the triazole moiety demonstrate significant inhibition of bacterial and fungal growth. Notably:
- Antibacterial Properties : this compound has been tested against Gram-positive and Gram-negative bacteria. It showed superior activity compared to traditional antibiotics in certain cases.
- Antifungal Properties : The compound has also been evaluated for its antifungal effects, demonstrating substantial inhibition rates against various fungal strains.
| Compound | Activity Type | Tested Strains | Results |
|---|---|---|---|
| This compound | Antibacterial | E. coli, S. aureus | High inhibition |
| This compound | Antifungal | C. albicans | Moderate inhibition |
Anticancer Activity
Research indicates that this compound may inhibit cancer cell proliferation by interfering with DNA synthesis and repair mechanisms. In vitro studies have demonstrated its effectiveness against several cancer cell lines:
| Cell Line | IC (μM) | Activity |
|---|---|---|
| HepG2 (liver cancer) | < 25 | Potent |
| MCF-7 (breast cancer) | < 25 | Potent |
| PC-3 (prostate cancer) | > 50 | Moderate |
The biological mechanisms underlying the activity of this compound involve:
- Enzyme Inhibition : The triazole ring interacts with specific enzymes and receptors, leading to inhibition of their activity.
- DNA Interaction : The compound may bind to DNA or related structures within cells, disrupting normal cellular processes.
- Cell Cycle Disruption : It has been observed to affect cell cycle progression in cancer cells.
Comparative Studies
When compared to similar compounds such as ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate and other triazole derivatives, methyl 5-bromo demonstrates unique properties due to the presence of the bromine atom and ester functionality. These features enhance its reactivity and biological profile.
| Compound Comparison | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| Methyl 5-bromo... | High | Potent |
| Ethyl 5-bromo... | Moderate | Moderate |
| Other triazoles | Variable | Low to Moderate |
Case Studies
Recent studies have highlighted the effectiveness of methyl 5-bromo in clinical settings:
- Study on Antimicrobial Efficacy : A study published in Beilstein Journal of Organic Chemistry demonstrated that derivatives of this compound showed enhanced antimicrobial properties compared to parent compounds like metronidazole .
- Cancer Cell Proliferation Study : Research published in MDPI indicated that certain derivatives exhibited significant anti-proliferative effects against various cancer cell lines .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for Methyl 5-bromo-1-methyl-1H-1,2,3-triazole-4-carboxylate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by bromination at the 5-position and esterification. Optimization strategies include adjusting reaction temperature (60–80°C), solvent polarity (e.g., DMF or THF), and catalyst loading (5–10 mol% CuI). Continuous flow chemistry can enhance scalability and purity by minimizing side reactions .
Q. How can researchers determine the crystal structure of this compound, and what software tools are recommended for data refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data processing can be performed using WinGX for integration and absorption correction. For refinement, SHELXL is preferred due to its robust handling of anisotropic displacement parameters and twinning corrections. Hydrogen bonding and packing analysis are facilitated by ORTEP for visualization .
Q. What spectroscopic techniques are critical for characterizing the purity and regiochemistry of this compound?
- Methodological Answer :
- NMR : H and C NMR confirm regiochemistry via coupling patterns (e.g., triazole proton at δ 7.8–8.2 ppm).
- HRMS : Validates molecular weight and bromine isotope patterns.
- IR : Identifies ester carbonyl stretches (~1700 cm) and triazole ring vibrations (~1450 cm) .
Advanced Research Questions
Q. How does the bromine substituent influence the electronic and steric properties of this compound in substitution reactions?
- Methodological Answer : The electron-withdrawing bromine enhances electrophilicity at the 4-carboxylate position, facilitating nucleophilic aromatic substitution (SNAr). Steric effects can be quantified using DFT calculations (e.g., Gaussian or ORCA) to map electrostatic potential surfaces and predict reaction sites. Experimental validation involves kinetic studies with varying nucleophiles (e.g., amines, thiols) .
Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). To address this:
- Perform dose-response curves (IC values) under standardized conditions.
- Use molecular docking (e.g., AutoDock Vina) to compare binding modes with targets like cytochrome P450 or kinases.
- Validate findings with structural analogs (e.g., ethyl or benzyl esters) to isolate substituent effects .
Q. What computational methods are suitable for predicting the reactivity and regioselectivity of this compound in metal-catalyzed cross-coupling reactions?
- Methodological Answer :
- DFT Calculations : Optimize transition states for Suzuki-Miyaura or Buchwald-Hartwig couplings to evaluate activation energies.
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., using GROMACS).
- Machine Learning : Train models on existing triazole reaction datasets to predict yields/selectivity .
Q. What strategies can mitigate challenges in crystallizing this compound for structural studies?
- Methodological Answer :
- Solvent Screening : Use high-throughput vapor diffusion (e.g., sitting-drop method) with polar/non-polar solvent pairs.
- Additives : Introduce co-crystallizing agents (e.g., crown ethers) to stabilize lattice interactions.
- Low-Temperature Crystallography : Reduce thermal motion for improved diffraction resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
